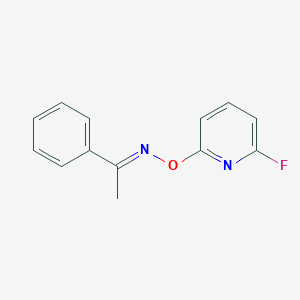

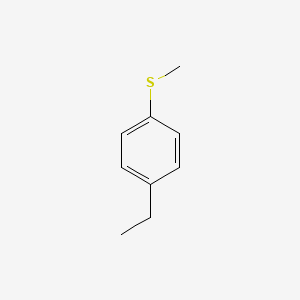

![molecular formula C10H12N2OS2 B2378438 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone CAS No. 2034455-54-2](/img/structure/B2378438.png)

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In 2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone.

Scientific Research Applications

Synthesis and Structural Elucidation

Research on thiazole analogs of benzomorphans has led to the synthesis of compounds with potential applications in drug design and synthesis methodologies. For example, Katsuura and Mitsuhashi (1983) described the syntheses of hexahydro-methano-methylthiazolo azocines, showcasing the role of thiazolization and N-methylation in chemical synthesis (K. Katsuura & K. Mitsuhashi, 1983). Similarly, the degradation of a β-lactamase inhibitor in various solutions was investigated by Marunaka et al. (1988), revealing insights into the stability and degradation pathways of β-lactamase inhibitors, which are critical for their development and optimization (T. Marunaka et al., 1988).

Methodological Advancements

Mollet, D’hooghe, and Kimpe (2012) developed a method for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, highlighting advancements in the synthesis of bicyclic β-lactams, which are important intermediates in drug synthesis and have potential applications in the design of new medicinal compounds (Karen Mollet, M. D’hooghe, & N. Kimpe, 2012).

Analytical Techniques

Tsukamoto and Ushio (1994) developed a high-performance liquid chromatographic method for the determination of specific β-lactamase inhibitors in pharmaceutical preparations, showcasing the importance of analytical methods in ensuring the purity and efficacy of pharmaceutical compounds (T. Tsukamoto & T. Ushio, 1994).

Drug Design and Synthesis

Véniant et al. (2010) discovered a potent, orally active 11beta-hydroxysteroid dehydrogenase type 1 inhibitor, highlighting the application of thiazolone compounds in the discovery of new therapeutic agents for treating metabolic disorders (M. Véniant et al., 2010).

Computational Studies

Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on novel thiazol-5-yl compounds, demonstrating the role of computational chemistry in understanding the properties and potential biological activities of new compounds (M. Shahana & A. Yardily, 2020).

properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS2/c1-6-9(15-5-11-6)10(13)12-3-8-2-7(12)4-14-8/h5,7-8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPSLSXIEJCJBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CC3CC2CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

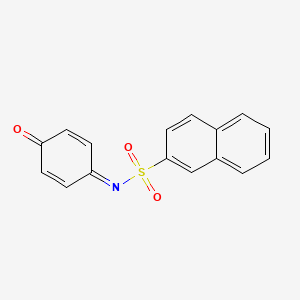

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

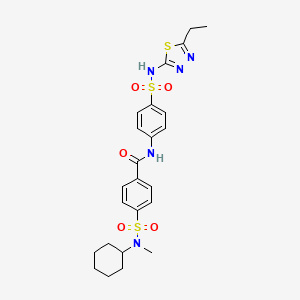

![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)

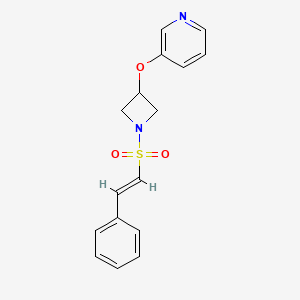

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2378376.png)

![1-(2,5-difluorobenzyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378377.png)